molecular formula C11H13NO4 B6320290 Ethyl 3,5-dimethyl-4-nitrobenzoate CAS No. 3095-50-9

Ethyl 3,5-dimethyl-4-nitrobenzoate

Cat. No. B6320290
CAS RN: 3095-50-9
M. Wt: 223.22 g/mol
InChI Key: LXHYBLDIIOAWLA-UHFFFAOYSA-N
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Description

Ethyl 3,5-dimethyl-4-nitrobenzoate (EDN) is an organic compound belonging to the family of nitrobenzoates. It is a colorless solid that is soluble in common organic solvents and has a strong aromatic odor. EDN has been used in a variety of applications, such as in the synthesis of pharmaceuticals, in the study of biochemistry and physiology, and in laboratory experiments.

Scientific Research Applications

1. Organic Synthesis and Chemical Reactions

  • Ethyl p-nitrobenzoate is involved in the Claisen condensation reaction, forming 4,4-dimethyl-1-(4-nitrophenyl)-1,3-pentanedione, which indicates its role in organic synthesis and chemical transformations (Ashby & Park, 1983).
  • The synthesis of ethyl 4-(butylamino)-3-nitrobenzoate involves "one-pot" nitro-reductive cyclization, highlighting its potential in complex organic synthesis (Sathyanarayana & Poojary, 2021).

2. Photonic and Optical Applications

  • The nonlinear optical properties of substituted hydrazones, including ethyl 2-((2E)-2-(4-(dimethylamino)benzylidene)hydrazinyl)-5-nitrobenzoate, are investigated for potential applications in photonic devices (Nair et al., 2022).
  • Synthesis of chromophores like trans-4-(N-(ethyl 4"-nitrobenzoate)-N-ethyl amino)-4'-(dimethyl amino) stilbene (DMANHAS) shows its application in studying linear absorption and fluorescence properties, significant for optical materials (Yan, 2003).

3. Crystallography and Structural Analysis

  • The crystal structure of ethyl 3,5-dinitrobenzoate has been determined, providing insights into molecular arrangements and interactions relevant to material science (Hughes & Trotter, 1971).

4. Natural Product Isolation

  • Ethyl 3,5-dihydroxy-4-nitrobenzoate was isolated from the leaf extract of Cinnamomum tenuifolium, indicating its presence in natural products and potential for pharmacological study (Cheng et al., 2011).

properties

IUPAC Name

ethyl 3,5-dimethyl-4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-4-16-11(13)9-5-7(2)10(12(14)15)8(3)6-9/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXHYBLDIIOAWLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)C)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801297959
Record name Ethyl 3,5-dimethyl-4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801297959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3,5-dimethyl-4-nitrobenzoate

CAS RN

3095-50-9
Record name Ethyl 3,5-dimethyl-4-nitrobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3095-50-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3,5-dimethyl-4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801297959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-nitromesitylenecarboxylic acid (13 g) in ethanol (50 ml) was added a solution of 28% hydrochloric acid-ethanol (50 ml) and the mixture was refluxed under heating for 2 hr. There action mixture was concentrated and ethyl acetate was added. The mixture was washed with water and saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated and the obtained residue was purified by silica gel column chromatography (developing solvent; hexane:ethyl acetate=9:1) to give the title compound (7.7 g) as pale-brown crystals.
Quantity
13 g
Type
reactant
Reaction Step One
Name
hydrochloric acid ethanol
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
JP Schaefer, TJ Miraglia - Journal of the American Chemical …, 1964 - ACS Publications
Ionization constants of a series of 4-substituted 3, 5-dimethvlbenzoie acids (X= N (CH3) 2, NH2, NHCOCH3, OH, OC2Hs, Br, Cl, CN, C02CH3, N02) have been measured and the p …
Number of citations: 29 pubs.acs.org
TD Vries, BT Collins - Journal of the American Chemical Society, 1941 - ACS Publications
2. The rates of saponification of ethyl p-dimethylaminobenzoate, ethyl 3, 5-dimethylbenzo-ate, ethyl 3, 5-dimethyl-4-nitrobenzoate, ethyl 3, 5-dimethyl-4-aminobenzoate and ethyl 3, 5-di-…
Number of citations: 29 pubs.acs.org
FH Westheimer, RP Metcalf - Journal of the American Chemical …, 1941 - ACS Publications
In previous publications, 2 one of us has com-puted that part of the effect of substituents on the velocity of saponification which can reasonably be considered electrostatic in origin. …
Number of citations: 29 pubs.acs.org
CJ Byrne - 1986 - ir.canterbury.ac.nz
The effect of molecular geometry on the electronic effect of the azo and azoxy groups has been examined in two ways. In Part I the pKa's of a series of substituted benzoic and …
Number of citations: 3 ir.canterbury.ac.nz
ML Wolfrom, DR Myers - Journal of the American Chemical …, 1941 - ACS Publications
Since the history of the sample of commercial potato starch used in our work was unknown, it was considered advisable to repeat the work on a sample of starch wherein theisolation …
Number of citations: 6 pubs.acs.org

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